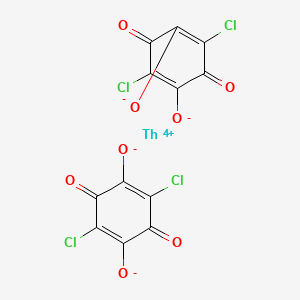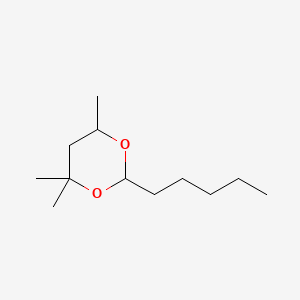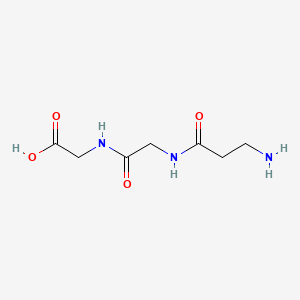
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) typically involves the reaction of thorium nitrate or thorium chloride with chloranilic acid in an aqueous or organic solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Th(NO}_3\text{)}_4 + 2 \text{C}_6\text{H}_2\text{Cl}_2\text{O}_4 \rightarrow \text{Th(C}_6\text{H}_2\text{Cl}_2\text{O}_4\text{)}_2 + 4 \text{HNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state thorium complexes, while reduction may produce lower oxidation state thorium compounds.
Aplicaciones Científicas De Investigación
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving thorium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) involves its interaction with molecular targets and pathways in biological systems. The thorium ion can coordinate with various biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in redox reactions and other chemical processes that may contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar structure but lacks the thorium ion.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure with chlorine atoms in different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) lies in the presence of the thorium ion, which imparts distinct chemical and physical properties. This makes it valuable for specific applications that require the unique characteristics of thorium complexes.
Propiedades
Número CAS |
62654-18-6 |
|---|---|
Fórmula molecular |
C12Cl4O8Th |
Peso molecular |
646 g/mol |
Nombre IUPAC |
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) |
InChI |
InChI=1S/2C6H2Cl2O4.Th/c2*7-1-3(9)5(11)2(8)6(12)4(1)10;/h2*9,12H;/q;;+4/p-4 |
Clave InChI |
SKVRZKDJYMQSKB-UHFFFAOYSA-J |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
Key on ui other cas no. |
62654-18-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(2-Pyridyl)ethyl]morpholine](/img/structure/B1615081.png)









